molecular formula C9H13Cl2N B6184241 [(5-chloro-2-methylphenyl)methyl](methyl)amine hydrochloride CAS No. 28096-45-9

[(5-chloro-2-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6184241
CAS No.: 28096-45-9
M. Wt: 206.11 g/mol
InChI Key: DNMSXSVSJJFXGP-UHFFFAOYSA-N
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Description

(5-chloro-2-methylphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N It is a hydrochloride salt form of (5-chloro-2-methylphenyl)methylamine, which is an organic compound containing a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-methylphenyl)methylamine hydrochloride typically involves the reaction of 5-chloro-2-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (5-chloro-2-methylphenyl)methylamine hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-2-methylphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5-chloro-2-methylphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and receptor binding studies.

    Industry: Used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (5-chloro-2-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

(5-chloro-2-methylphenyl)methylamine hydrochloride can be compared with other similar compounds, such as:

    [(5-chloro-2-methylphenyl)methyl]amine: Lacks the methyl group on the amine.

    (5-chloro-2-methylphenyl)methylamine hydrochloride: Contains an ethyl group instead of a methyl group.

    (5-chloro-2-methylphenyl)methylamine: The free base form without the hydrochloride salt.

The uniqueness of (5-chloro-2-methylphenyl)methylamine hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity.

Properties

CAS No.

28096-45-9

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-7-3-4-9(10)5-8(7)6-11-2;/h3-5,11H,6H2,1-2H3;1H

InChI Key

DNMSXSVSJJFXGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CNC.Cl

Purity

95

Origin of Product

United States

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